3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and trifluoromethyl group, as well as a piperidinyl and carbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro, ethoxy, and trifluoromethyl groups through various substitution reactions. The piperidinyl and carbamothioyl moieties are then introduced using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group.
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may enhance its effectiveness in various applications.
Properties
Molecular Formula |
C22H23ClF3N3O2S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H23ClF3N3O2S/c1-2-31-19-9-6-14(12-16(19)23)20(30)28-21(32)27-17-13-15(22(24,25)26)7-8-18(17)29-10-4-3-5-11-29/h6-9,12-13H,2-5,10-11H2,1H3,(H2,27,28,30,32) |
InChI Key |
PCXNNQBWWWNRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Cl |
Origin of Product |
United States |
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